A Technical Guide to Methyl 2-fluoro-5-methylpyridine-3-carboxylate: Synthesis, Characterization, and Physicochemical Profile
A Technical Guide to Methyl 2-fluoro-5-methylpyridine-3-carboxylate: Synthesis, Characterization, and Physicochemical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of a Novel Fluorinated Pyridine Derivative
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Fluorinated pyridine moieties, in particular, are prevalent in a wide array of bioactive molecules and approved drugs, where the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[1][3] This guide focuses on a specific, yet not widely cataloged, derivative: Methyl 2-fluoro-5-methylpyridine-3-carboxylate .
A thorough review of the existing chemical literature and commercial databases indicates a notable absence of a dedicated CAS number and comprehensive experimental data for this specific ester. This suggests that Methyl 2-fluoro-5-methylpyridine-3-carboxylate is a novel or less-common research compound. Consequently, this document serves as a predictive and methodological whitepaper. It is designed to empower researchers by providing a robust framework for its synthesis, purification, and comprehensive characterization, grounded in established chemical principles and data from closely related analogues.
Our approach is twofold: first, to characterize the immediate precursor, 2-fluoro-5-methylpyridine-3-carboxylic acid , for which experimental data is available; and second, to provide a detailed, predictive analysis of the target ester, coupled with validated experimental protocols for its synthesis and structural elucidation. This guide is structured to be a self-validating system, enabling researchers to synthesize and confidently characterize Methyl 2-fluoro-5-methylpyridine-3-carboxylate in their own laboratories.
The Precursor: Physicochemical Properties of 2-fluoro-5-methylpyridine-3-carboxylic acid
The logical starting point for the synthesis of the target ester is its corresponding carboxylic acid. Understanding the properties of this precursor is crucial for planning the esterification reaction and for the subsequent purification of the final product.
Table 1: Physicochemical Properties of 2-fluoro-5-methylpyridine-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 1042986-00-4 | [3] |
| Molecular Formula | C₇H₆FNO₂ | [4] |
| Molecular Weight | 155.13 g/mol | [3] |
| Appearance | White Solid | [3] |
| Purity | ≥98% | [3] |
| Storage Conditions | Inert atmosphere, Room Temperature | [3] |
The solid nature and stability at room temperature under an inert atmosphere make this precursor amenable to standard laboratory handling and storage procedures.[3] Its carboxylic acid functionality provides a clear handle for the subsequent esterification reaction.
Predictive Physicochemical Profile of Methyl 2-fluoro-5-methylpyridine-3-carboxylate
Table 2: Predicted Physicochemical Properties of Methyl 2-fluoro-5-methylpyridine-3-carboxylate
| Property | Predicted Value/Characteristic | Rationale and Comparative Analysis |
| Molecular Formula | C₈H₈FNO₂ | Based on esterification of the parent acid with methanol. |
| Molecular Weight | 169.15 g/mol | Calculated from the molecular formula.[5] |
| Appearance | White to off-white solid or low-melting solid | Esterification of a white solid acid is likely to yield a solid or low-melting solid product. |
| Melting Point | Lower than the parent acid | Esterification typically lowers the melting point by disrupting the hydrogen bonding network of the carboxylic acid dimers. |
| Boiling Point | Higher than non-fluorinated analogues | The presence of fluorine increases polarity and intermolecular forces, leading to a higher boiling point. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate); sparingly soluble in water. | The ester group increases lipophilicity compared to the carboxylic acid. Solubility in polar organic solvents is expected.[6] |
| pKa (of pyridine nitrogen) | 1-2 | The electron-withdrawing effects of the adjacent fluorine and carboxylate groups are expected to significantly reduce the basicity of the pyridine nitrogen. |
| LogP | 1.5 - 2.0 | Estimated based on the increased lipophilicity from the methyl ester group compared to the carboxylic acid. |
Synthetic Protocol: Preparation of Methyl 2-fluoro-5-methylpyridine-3-carboxylate
The most direct and widely used method for synthesizing the target ester from its carboxylic acid precursor is the Fischer esterification.[7] This acid-catalyzed reaction is a robust and scalable procedure.[8][9]
Workflow for the Synthesis of Methyl 2-fluoro-5-methylpyridine-3-carboxylate
Caption: Proposed synthetic workflow for Methyl 2-fluoro-5-methylpyridine-3-carboxylate.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-methylpyridine-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Comprehensive Characterization: A Self-Validating System
To confirm the successful synthesis and purity of Methyl 2-fluoro-5-methylpyridine-3-carboxylate, a suite of analytical techniques should be employed.
Workflow for Characterization
Caption: Integrated workflow for the characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Pyridine Ring Protons (2H): Two distinct signals in the aromatic region (δ 7.5-8.5 ppm). The proton at position 4 will likely appear as a doublet, and the proton at position 6 as a singlet or a narrow multiplet, with coupling to the fluorine and methyl group.
-
Methyl Ester Protons (3H): A sharp singlet around δ 3.9-4.1 ppm.
-
Pyridine Methyl Protons (3H): A singlet around δ 2.3-2.5 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbon: A signal in the range of δ 160-165 ppm.
-
Pyridine Ring Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF ≈ 230-260 Hz). Other carbons in the ring will exhibit smaller two- and three-bond C-F couplings.
-
Methyl Ester Carbon: A signal around δ 52-54 ppm.
-
Pyridine Methyl Carbon: A signal in the aliphatic region (δ 15-20 ppm).
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is standard.
-
Data Analysis: Process the spectra and assign the signals based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.[2][11]
-
C-O Stretch (Ester): A strong absorption in the 1250-1150 cm⁻¹ region.[2]
-
C-F Stretch: A strong absorption in the 1100-1000 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: Several bands in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a low-melting solid or oil) or as a KBr pellet (if it is a crystalline solid).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (169.15).
-
Key Fragmentation Patterns:
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Melting Point Determination
The melting point is a key physical property that provides an indication of the purity of a solid compound.
Experimental Protocol for Melting Point Determination: [4][14]
-
Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.[15]
-
Measurement: Place the capillary tube in a melting point apparatus.[16] Heat the sample rapidly to about 10-15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (1-2 °C) is indicative of a pure compound.
Solubility Assessment
Understanding the solubility profile is crucial for any compound intended for biological testing.
Experimental Protocol for Kinetic Solubility Assessment: [6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.
-
Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve a final DMSO concentration of 1-2%.
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer.[17] The concentration at which precipitation is observed is the kinetic solubility.
Potential Applications in Drug Discovery
The structural motifs present in Methyl 2-fluoro-5-methylpyridine-3-carboxylate suggest its potential as a valuable building block in drug discovery programs.
-
Modulation of Physicochemical Properties: The fluorine atom can significantly impact the pKa of the pyridine nitrogen, lipophilicity, and metabolic stability.[1][18][19] This allows for fine-tuning of these properties in a lead optimization campaign.
-
Scaffold for Bioactive Molecules: The pyridine ring is a well-established scaffold in medicinal chemistry. The 2-fluoro and 5-methyl substituents provide specific electronic and steric properties that can influence binding to biological targets.
-
Intermediate for Further Functionalization: The ester group can be readily hydrolyzed to the carboxylic acid or converted to an amide, providing a point for further diversification of the molecule. The pyridine ring itself can also be subject to further chemical modifications.
The combination of a fluorinated pyridine core with a versatile ester functionality makes Methyl 2-fluoro-5-methylpyridine-3-carboxylate a promising starting point for the synthesis of novel compounds with potential therapeutic applications across various disease areas.
Conclusion
While Methyl 2-fluoro-5-methylpyridine-3-carboxylate is not a widely characterized compound, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis and characterization. By leveraging the known properties of its carboxylic acid precursor and applying established chemical principles, we have outlined a predictive physicochemical profile and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling them to confidently synthesize, characterize, and explore the potential of this novel fluorinated pyridine derivative.
References
- SynQuest Laboratories, Inc.
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
JennyChem. (n.d.). 2-fluoro-5-methylpyridine-3-carboxylic acid CAS#1042986-00-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of nicotine (1), methyl... Retrieved from [Link]
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
- LibreTexts Chemistry. (2022).
-
Pharma Times. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Fischer Esterification. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
- Mass Spectrometry: An International Journal. (n.d.).
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]
-
LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
- University of Missouri-St. Louis. (n.d.).
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative:... Retrieved from [Link]
- RIVM. (n.d.).
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
- Polymers. (n.d.).
- LibreTexts Chemistry. (2022). 21.
- LibreTexts Chemistry. (2025). 4.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Molecules. (n.d.).
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- University of Colorado Denver. (n.d.). 22.
- BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-fluoro-6-methylnicotinate. Retrieved from [Link]
- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.
- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Human Metabolome Database. (2012).
- Wiley Science Solutions. (n.d.).
-
YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Sigma-Aldrich. (n.d.).
- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
- Molecules. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
- The Royal Society of Chemistry. (2019).
- Chemical Communications (RSC Publishing). (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.
- The University of Liverpool Repository. (2024).
- PMC - PubMed Central. (2024).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl 2-fluoro-6-methylnicotinate | C8H8FNO2 | CID 129917813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. cerritos.edu [cerritos.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. westlab.com [westlab.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 19. researchgate.net [researchgate.net]
